Coniferin Coniferin Coniferin, also known as (e)-coniferin or abietin, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Coniferin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, coniferin is primarily located in the cytoplasm. Coniferin can be biosynthesized from coniferol.
Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It derives from a coniferol.
Brand Name: Vulcanchem
CAS No.: 531-29-3
VCID: VC0030667
InChI: InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
SMILES:
Molecular Formula: C₁₆H₂₂O₈
Molecular Weight: 342.34 g/mol

Coniferin

CAS No.: 531-29-3

Reference Standards

VCID: VC0030667

Molecular Formula: C₁₆H₂₂O₈

Molecular Weight: 342.34 g/mol

Coniferin - 531-29-3

CAS No. 531-29-3
Product Name Coniferin
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Standard InChIKey SFLMUHDGSQZDOW-FAOXUISGSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Appearance Powder
Melting Point 186°C
Physical Description Solid
Description Coniferin, also known as (e)-coniferin or abietin, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Coniferin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, coniferin is primarily located in the cytoplasm. Coniferin can be biosynthesized from coniferol.
Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It derives from a coniferol.
Synonyms 4-(3-Hydroxy-1-propen-1-yl)-2-methoxyphenyl β-Glucopyranoside; 4-Hydroxy-3-methoxy-1-(γ-hydroxypropenyl)benzene-4-D-glucoside; Abietin; Coniferosid; Coniferoside; Laricin;
PubChem Compound 5280372
Last Modified Nov 11 2021
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